molecular formula C28H30N4O5 B11447584 ethyl 6-(4-tert-butylbenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(4-tert-butylbenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11447584
M. Wt: 502.6 g/mol
InChI Key: BFVIRFSXJDOUCX-UHFFFAOYSA-N
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Description

Ethyl 6-(4-tert-butylbenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-tert-butylbenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the triazatricyclo structure: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butylbenzoyl group: This step involves a Friedel-Crafts acylation reaction using tert-butylbenzoyl chloride and an appropriate catalyst.

    Addition of the methoxyethyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the imino group: This involves the reaction of an amine with a suitable aldehyde or ketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-tert-butylbenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of the imino group to an amine.

    Substitution: This can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines.

Scientific Research Applications

Ethyl 6-(4-tert-butylbenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[840

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure may make it useful as a building block for the synthesis of novel materials with specific properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which ethyl 6-(4-tert-butylbenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of receptors, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(tert-butylbenzoyl)aminoacetate: This compound shares the tert-butylbenzoyl group but has a simpler structure.

    Ethyl 2-(4-tert-butylbenzoyl)amino-3-methoxypropanoate: This compound also contains the tert-butylbenzoyl group and a methoxy group but differs in the overall structure.

Uniqueness

Ethyl 6-(4-tert-butylbenzoyl)

Properties

Molecular Formula

C28H30N4O5

Molecular Weight

502.6 g/mol

IUPAC Name

ethyl 6-(4-tert-butylbenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C28H30N4O5/c1-6-37-27(35)21-17-20-23(29-22-9-7-8-14-31(22)26(20)34)32(15-16-36-5)24(21)30-25(33)18-10-12-19(13-11-18)28(2,3)4/h7-14,17H,6,15-16H2,1-5H3

InChI Key

BFVIRFSXJDOUCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)CCOC

Origin of Product

United States

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